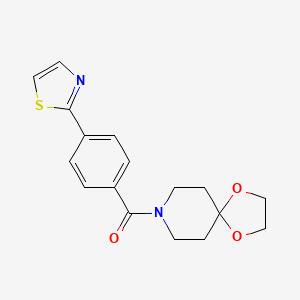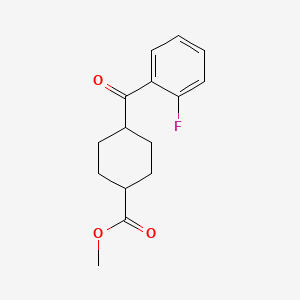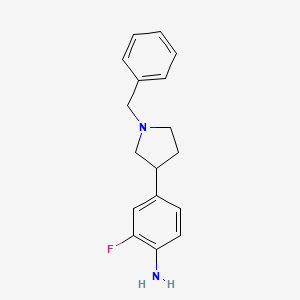
(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonium salts These compounds are characterized by the presence of a sulfonium ion, which is a sulfur atom bonded to three organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate typically involves the reaction of diphenyl sulfide with a suitable oxidizing agent to form diphenyl sulfoxide. This intermediate is then reacted with a phenol derivative, such as 4-hydroxyphenyl, in the presence of a strong acid like sulfuric acid to yield the desired sulfonium salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The final product is typically purified through recrystallization or chromatography techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfonium ion is converted to a sulfoxide or sulfone.
Reduction: Reduction reactions can convert the sulfonium ion back to a sulfide.
Substitution: The phenyl groups attached to the sulfur atom can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as aluminum chloride.
Major Products:
Oxidation: Diphenyl sulfoxide or diphenyl sulfone.
Reduction: Diphenyl sulfide.
Substitution: Various substituted phenyl derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is used as a photoinitiator in polymer chemistry. It can initiate polymerization reactions upon exposure to light, making it valuable in the production of photoresists and other light-sensitive materials.
Biology: In biological research, this compound is used as a reagent for studying enzyme-catalyzed reactions involving sulfonium ions. It can also serve as a model compound for investigating the behavior of sulfonium-containing biomolecules.
Industry: In the industrial sector, this compound is used in the manufacturing of specialty chemicals, including dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate involves the interaction of the sulfonium ion with nucleophiles. The positively charged sulfur atom can attract nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical reactions, including polymerization and substitution reactions.
Molecular Targets and Pathways: In biological systems, the compound can interact with enzymes that recognize sulfonium ions as substrates or inhibitors. These interactions can modulate enzyme activity and influence metabolic pathways.
Comparación Con Compuestos Similares
Triphenylsulfonium chloride: Another sulfonium salt with three phenyl groups attached to the sulfur atom.
Diphenylmethylsulfonium chloride: A sulfonium salt with two phenyl groups and one methyl group attached to the sulfur atom.
(4-Methoxyphenyl)diphenylsulfonium chloride: A sulfonium salt with a methoxy-substituted phenyl group.
Uniqueness: (4-Hydroxyphenyl)diphenylsulfonium4-methylbenzenesulfonate is unique due to the presence of the hydroxy group on the phenyl ring. This functional group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s reactivity and solubility in various solvents.
Propiedades
Fórmula molecular |
C25H22O4S2 |
|---|---|
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
(4-hydroxyphenyl)-diphenylsulfanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14OS.C7H8O3S/c19-15-11-13-18(14-12-15)20(16-7-3-1-4-8-16)17-9-5-2-6-10-17;1-6-2-4-7(5-3-6)11(8,9)10/h1-14H;2-5H,1H3,(H,8,9,10) |
Clave InChI |
JILJYTPDQRWDGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Dimethylamino-propyl)-methyl-amino]-2-nitro-benzoic acid hydrochloride](/img/structure/B8406558.png)

![Methyl 3-[4-(sec-butyl)phenylsulfonamido]thiophene-2-carboxylate](/img/structure/B8406570.png)



![[4-(Benzenesulfonyl)phenyl]phenylphosphinic acid](/img/structure/B8406596.png)
![Methyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B8406609.png)





